molecular formula C16H15NO B7650507 2-Benzyl-5,7-dimethyl-1,3-benzoxazole

2-Benzyl-5,7-dimethyl-1,3-benzoxazole

Cat. No.: B7650507
M. Wt: 237.30 g/mol
InChI Key: CRBSXHLLFASQAV-UHFFFAOYSA-N
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Description

2-Benzyl-5,7-dimethyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. Common catalysts used in these reactions include metal catalysts such as copper or zinc, and various nanocatalysts. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5,7-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction could produce benzoxazole-2-methanol .

Scientific Research Applications

2-Benzyl-5,7-dimethyl-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Benzyl-5,7-dimethyl-1,3-benzoxazole involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby exerting its biological effects. For instance, it may inhibit DNA topoisomerases, leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzoxazole
  • 5,7-Dimethyl-2-phenylbenzoxazole
  • 2-(4-Butylphenyl)benzoxazole

Uniqueness

2-Benzyl-5,7-dimethyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity .

Properties

IUPAC Name

2-benzyl-5,7-dimethyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-8-12(2)16-14(9-11)17-15(18-16)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBSXHLLFASQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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